rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans: is a versatile compound with a unique molecular structure. This compound is a trans-configured cyclobutylamine derivative, which makes it an important building block in organic synthesis. It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often employs high-yielding photochemical procedures using flow chemistry setups. These setups are designed to be cost-effective and efficient, allowing for the large-scale production of trans-configured cyclobutylamine derivatives .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It undergoes substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- rac-(1R,2R)-2-(4-Fluorobenzyl)cyclopentylamine hydrochloride
- rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride, trans
- rac-(1R,2R)-2-aminocyclohexan-1-ol, trans
Uniqueness: rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans is unique due to its specific trans-configuration and the presence of both methoxy and N-methyl groups. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2648902-27-4 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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